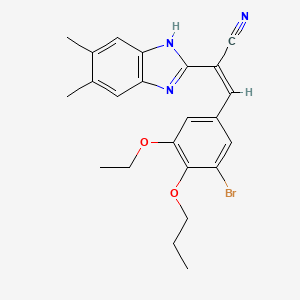
3-(1,3-benzodioxol-5-yl)-5-(2-methylphenyl)-1,2,4-oxadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(1,3-benzodioxol-5-yl)-5-(2-methylphenyl)-1,2,4-oxadiazole, commonly referred to as BODIPY, is a fluorescent dye that has gained popularity in scientific research due to its unique properties. BODIPY has a high quantum yield, high photostability, and a long fluorescence lifetime, making it an ideal candidate for various applications in the field of chemistry and biology.
Mécanisme D'action
The mechanism of action of BODIPY is based on the fluorescence properties of the dye. BODIPY absorbs light at a specific wavelength and emits light at a longer wavelength. This fluorescence emission can be detected and quantified, allowing for the measurement of various biological processes. Additionally, the fluorescence properties of BODIPY can be modulated by changes in the local environment, such as changes in pH, temperature, or the presence of specific molecules.
Biochemical and Physiological Effects:
BODIPY has been shown to have minimal biochemical and physiological effects, making it an ideal candidate for various biological applications. BODIPY has a low toxicity and has been shown to be non-cytotoxic at concentrations used in scientific research. Additionally, BODIPY has been shown to have minimal interference with biological processes, such as protein function and gene expression.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using BODIPY in lab experiments include its high quantum yield, high photostability, and long fluorescence lifetime. Additionally, BODIPY can be easily synthesized and modified to produce different derivatives with unique properties. However, the limitations of using BODIPY in lab experiments include its high cost and the need for specialized equipment to detect and quantify fluorescence emission.
Orientations Futures
There are many future directions for the use of BODIPY in scientific research. One potential area of research is the development of BODIPY-based sensors for the detection of specific molecules, such as neurotransmitters, hormones, and metabolites. Additionally, BODIPY could be used in the development of new imaging techniques, such as super-resolution microscopy and single-molecule imaging. Finally, BODIPY could be used in the development of new therapeutics, such as targeted drug delivery and photodynamic therapy.
In conclusion, BODIPY is a versatile fluorescent dye that has gained popularity in scientific research due to its unique properties. BODIPY has been used in a wide range of applications, including fluorescence microscopy, bioimaging, and sensing. BODIPY has minimal biochemical and physiological effects, making it an ideal candidate for various biological applications. While there are limitations to using BODIPY in lab experiments, there are many future directions for the use of BODIPY in scientific research.
Méthodes De Synthèse
BODIPY can be synthesized through a variety of methods, but the most common method involves the reaction of an arylamine with a diacid anhydride in the presence of a Lewis acid catalyst. The resulting product is then oxidized to form the BODIPY core structure. The substitution of the arylamine and diacid anhydride can be varied to produce different BODIPY derivatives with unique properties.
Applications De Recherche Scientifique
BODIPY has been used in a wide range of scientific research applications, including fluorescence microscopy, bioimaging, and sensing. BODIPY has been used as a fluorescent probe to detect various biological molecules, such as proteins, nucleic acids, and lipids. BODIPY has also been used to study cellular processes, such as endocytosis, exocytosis, and membrane trafficking. Additionally, BODIPY has been used in drug discovery and development, as it can be used to monitor drug uptake, distribution, and metabolism.
Propriétés
IUPAC Name |
3-(1,3-benzodioxol-5-yl)-5-(2-methylphenyl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O3/c1-10-4-2-3-5-12(10)16-17-15(18-21-16)11-6-7-13-14(8-11)20-9-19-13/h2-8H,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPMYKZMALWUNRM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NC(=NO2)C3=CC4=C(C=C3)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 2-(3-bromo-4-hydroxy-5-methoxybenzylidene)-5-(4-chlorophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5379656.png)
![1-{1-[2,4-dimethyl-6-(1H-pyrazol-1-yl)benzyl]piperidin-4-yl}pyrrolidin-2-one](/img/structure/B5379663.png)
![N-[2-[1-cyano-2-(2-methoxyphenyl)vinyl]-4-(4-methylphenyl)-1,3-thiazol-5-yl]acetamide](/img/structure/B5379668.png)
![3-[(4-bromo-2-fluorophenyl)amino]-1-phenyl-2-buten-1-one](/img/structure/B5379676.png)

![N'-{[5-(3-chloro-4-methoxyphenyl)-2-furyl]methylene}-2,3-dihydronaphtho[2,3-b][1,4]dioxine-2-carbohydrazide](/img/structure/B5379689.png)
![3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-4-(4-methylbenzoyl)-5-(3-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5379697.png)

![1-[(4-methyl-1-piperidinyl)sulfonyl]piperazine hydrochloride](/img/structure/B5379713.png)
![1-[2-(dimethylamino)ethyl]-5-(4-ethylphenyl)-3-hydroxy-4-(4-methoxy-3-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5379716.png)
![3-{1-cyano-2-[5-(2-nitrophenyl)-2-furyl]vinyl}benzonitrile](/img/structure/B5379724.png)
![5-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-3-(4-chlorophenyl)-1,2,4-oxadiazole](/img/structure/B5379735.png)

![3-[2-(5,6-dihydroimidazo[1,5-a]pyrazin-7(8H)-yl)-2-oxoethyl]-7-methoxy-4-methyl-2H-chromen-2-one](/img/structure/B5379748.png)